Octane, 3-ethyl-4-methyl

CAS No.: 62016-23-3

Cat. No.: VC19493131

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62016-23-3 |

|---|---|

| Molecular Formula | C11H24 |

| Molecular Weight | 156.31 g/mol |

| IUPAC Name | 3-ethyl-4-methyloctane |

| Standard InChI | InChI=1S/C11H24/c1-5-8-9-10(4)11(6-2)7-3/h10-11H,5-9H2,1-4H3 |

| Standard InChI Key | LXRSBMFQRZTMNK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C)C(CC)CC |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

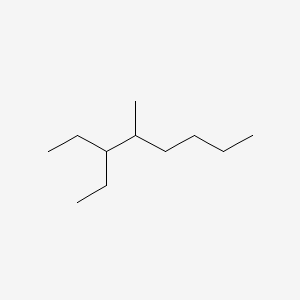

3-Ethyl-4-methyloctane belongs to the family of branched alkanes, characterized by a saturated carbon chain with two alkyl substituents. The parent octane chain () is modified by an ethyl group (-) at the third carbon and a methyl group (-) at the fourth carbon . This branching creates a stereocenter at the fourth carbon, resulting in one undefined stereoisomer . The molecular structure is represented by the SMILES notation , which encodes the connectivity of the 11 carbon atoms.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-ethyl-4-methyloctane | |

| CAS Number | 62016-23-3 | |

| InChI Key | LXRSBMFQRZTMNK-UHFFFAOYSA-N | |

| Molecular Formula | ||

| XLogP3-AA (LogP) | 5.6 |

Stereochemical Considerations

Synthesis and Production Pathways

While the provided sources lack explicit details on the synthesis of 3-ethyl-4-methyloctane, general methods for branched alkane production can be inferred. Malonic ester synthesis and Grignard reactions are common strategies for constructing such structures . For instance, the patent US20170267625A1 outlines a malonic ester route for synthesizing ethyl 4-methyloctanoate, a related ester, suggesting analogous approaches could be adapted for 3-ethyl-4-methyloctane. Key steps might include:

-

Alkylation of Malonic Ester: Reacting 1-chloro-2-methylhexane with diethyl malonate under basic conditions to form diethyl 2-methylhexylmalonate.

-

Decarboxylation: Subjecting the intermediate to a Krapcho reaction (heating with NaCl in DMSO) to eliminate carboxylate groups, yielding the target alkane .

Challenges in synthesis include controlling regioselectivity during alkylation and minimizing side reactions such as over-alkylation.

Physical and Chemical Properties

Physicochemical Parameters

3-Ethyl-4-methyloctane is a colorless liquid at room temperature, with a calculated boiling point of approximately 210–215°C (estimated via group contribution methods). Its hydrophobicity, indicated by a LogP of 5.6 , underscores significant lipid solubility, making it immiscible with water.

Table 2: Experimental and Computed Properties

Spectroscopic Data

-

Mass Spectrometry: The base peak at m/z 57 corresponds to the fragment, characteristic of branched alkanes. High-resolution MS confirms the molecular ion at m/z 156.1878 .

-

NMR: Predicted NMR signals include a triplet at δ 0.88 ppm (terminal methyl groups) and a multiplet at δ 1.25–1.35 ppm (methylene protons adjacent to branching points) .

Applications and Industrial Relevance

Comparative Performance

Compared to linear alkanes like n-undecane, 3-ethyl-4-methyloctane’s branched structure lowers melting points and improves viscosity indices, favoring low-temperature applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume